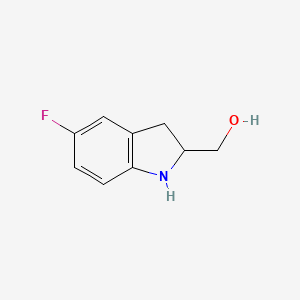

(5-Fluoroindolin-2-yl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(5-Fluoroindolin-2-yl)methanol is a fluorinated indole derivative. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The incorporation of a fluorine atom into the indole structure can significantly influence the compound’s reactivity, selectivity, and biological activity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One of the methods for synthesizing fluorinated indole derivatives involves the reaction of 5-fluoroindoline-2,3-dione with various anilines under microwave irradiation. This method utilizes copper dipyridine dichloride (CuPy₂Cl₂) as a catalyst and offers several advantages, including shorter reaction times, higher yields, and eco-friendly procedures . The reaction typically takes 9-15 minutes and yields the desired product in 64-92% .

Industrial Production Methods

Industrial production methods for fluorinated indole derivatives often involve similar synthetic routes but on a larger scale. The use of microwave irradiation and efficient catalysts like CuPy₂Cl₂ can be scaled up to meet industrial demands, ensuring high yields and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

(5-Fluoroindolin-2-yl)methanol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Applications De Recherche Scientifique

Synthesis of Pharmaceuticals

(5-Fluoroindolin-2-yl)methanol serves as an important intermediate in the synthesis of various pharmaceutical compounds. Notably, it has been utilized in the preparation of sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy. The synthesis pathway involves several steps starting from 4-fluoroaniline, which undergoes reactions to yield the desired indolin derivative .

| Compound | Target Disease | Mechanism |

|---|---|---|

| Sunitinib | Cancer (various types) | Inhibits multiple receptor tyrosine kinases involved in tumor growth |

Research indicates that this compound exhibits significant biological activities, including:

- Anti-inflammatory Effects: It reduces inflammation by modulating pathways associated with oxidative stress and inflammatory mediators.

- Antinociceptive Properties: The compound enhances the analgesic effects of morphine, suggesting its potential use in pain management therapies .

The compound has been shown to increase the expression of protective enzymes such as NQO1 and HO-1, which play crucial roles in cellular defense against oxidative damage.

Case Studies

Several studies have investigated the applications of this compound and its derivatives:

Case Study 1: Pain Management

A study demonstrated that this compound significantly alleviated neuropathic pain in animal models. The treatment resulted in a marked decrease in pain sensitivity and improved overall pain management when combined with morphine. This dual approach may offer a new strategy for chronic pain treatment .

Case Study 2: Anti-Cancer Activity

In another investigation, derivatives of this compound were synthesized and evaluated for their cytotoxic effects on various cancer cell lines. The results indicated that these compounds exhibited potent anti-cancer activity through mechanisms involving apoptosis and cell cycle arrest. This highlights the potential for developing new cancer therapeutics based on this scaffold .

Mécanisme D'action

The mechanism of action of (5-Fluoroindolin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can influence its binding affinity to various receptors, enhancing its biological activity . The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Fluoro-2-oxindole: Another fluorinated indole derivative with potential biological activities.

5-Fluoro-3-phenylindole: Known for its antiviral properties.

Uniqueness

(5-Fluoroindolin-2-yl)methanol is unique due to its specific structure, which includes a hydroxymethyl group attached to the indole nucleus. This structural feature can influence its reactivity and biological activity, making it distinct from other similar compounds .

Activité Biologique

(5-Fluoroindolin-2-yl)methanol is a fluorinated indole derivative that has garnered attention in pharmacological research due to its diverse biological activities. Indole derivatives are known for their potential therapeutic applications, including anticancer, antiviral, and antimicrobial properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, synthesis, and relevant case studies.

This compound can be synthesized through various methods involving electrophilic substitution reactions on indole derivatives. The presence of the fluorine atom enhances its biological activity by affecting its interaction with molecular targets. The compound can undergo oxidation to form ketones or aldehydes and reduction to yield alcohols or amines, making it versatile for further chemical modifications.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and pathways within cells. The fluorine atom in the structure influences binding affinity, which is crucial for its anticancer and antiviral activities. Research indicates that it may act by inhibiting key enzymes involved in cell proliferation and viral replication.

Anticancer Activity

Numerous studies have reported the anticancer potential of this compound. For instance, a study on indolin-2-one derivatives demonstrated significant cytotoxic effects against various cancer cell lines, such as HT-29 and H460, with some compounds exhibiting selectivity towards cancer cells over normal cells .

Table 1: Cytotoxicity of Indolin Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HT-29 | 0.016 |

| Compound 5h | H460 | 0.020 |

| Compound 5j | MDA-MB-231 | 0.025 |

This table summarizes the IC50 values for selected compounds against human cancer cell lines, highlighting the potency of this compound.

Antiviral Activity

In addition to its anticancer properties, this compound has been studied for its antiviral effects. Research indicates that derivatives of fluorinated indoles exhibit significant inhibition against viral replication by targeting viral enzymes essential for their life cycle .

Case Study: Antiviral Efficacy

A study evaluating a series of fluorinated indole derivatives found that certain compounds significantly reduced viral load in infected cell cultures. These findings suggest that this compound could serve as a lead compound in developing antiviral therapies .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Studies indicate that it exhibits activity against various bacterial strains, making it a candidate for further investigation in antibiotic development .

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.125 mg/mL |

| Staphylococcus aureus | 0.250 mg/mL |

| Helicobacter pylori | 0.125 mg/mL |

This table presents the MIC values for this compound against various pathogens, indicating its potential as an antimicrobial agent.

Propriétés

IUPAC Name |

(5-fluoro-2,3-dihydro-1H-indol-2-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO/c10-7-1-2-9-6(3-7)4-8(5-12)11-9/h1-3,8,11-12H,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMUJGRPPVOJJIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC2=C1C=C(C=C2)F)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.